molecular formula C6H12FNO2S B12861218 4-Methylpiperidine-1-sulfonyl fluoride

4-Methylpiperidine-1-sulfonyl fluoride

Cat. No.: B12861218
M. Wt: 181.23 g/mol
InChI Key: OPUQOSBFYLLXHW-UHFFFAOYSA-N
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Description

4-Methylpiperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H12FNO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-1-sulfonyl fluoride typically involves the reaction of 4-methylpiperidine with sulfonyl fluoride reagents. One common method is the reaction of 4-methylpiperidine with sulfuryl fluoride (SO2F2) under controlled conditions. This reaction requires a catalyst and is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidine-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

4-Methylpiperidine-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylpiperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, particularly enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction is often used to study the function of enzymes and to develop enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

    4-Methylpiperidine-1-sulfonyl chloride: Similar in structure but contains a chloride group instead of fluoride.

    Piperidine-1-sulfonyl fluoride: Lacks the methyl group at the 4-position.

    4-Methylpiperidine-1-sulfonamide: Contains an amide group instead of fluoride

Uniqueness: 4-Methylpiperidine-1-sulfonyl fluoride is unique due to its specific reactivity and the presence of the sulfonyl fluoride group, which makes it a valuable reagent in organic synthesis and enzyme inhibition studies. Its ability to form stable covalent bonds with enzymes distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H12FNO2S

Molecular Weight

181.23 g/mol

IUPAC Name

4-methylpiperidine-1-sulfonyl fluoride

InChI

InChI=1S/C6H12FNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3

InChI Key

OPUQOSBFYLLXHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)F

Origin of Product

United States

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